Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone

Medicinal chemistry Lead optimization Physicochemical property profiling

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone (CAS 1995214-99-7, PubChem CID is a synthetic small-molecule building block belonging to the azetidine-piperidine amide class, with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. The compound features a four-membered azetidine ring connected via a carbonyl linker to a six-membered piperidine ring bearing a methoxymethyl (–CH2OCH3) substituent at the 2-position.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1995214-99-7
Cat. No. B1476868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone
CAS1995214-99-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCOCC1CCCCN1C(=O)C2CNC2
InChIInChI=1S/C11H20N2O2/c1-15-8-10-4-2-3-5-13(10)11(14)9-6-12-7-9/h9-10,12H,2-8H2,1H3
InChIKeyUAVKKFYXBRTANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone (CAS 1995214-99-7) – Core Chemical Identity and Procurement Baseline


Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone (CAS 1995214-99-7, PubChem CID 121201545) is a synthetic small-molecule building block belonging to the azetidine-piperidine amide class, with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. The compound features a four-membered azetidine ring connected via a carbonyl linker to a six-membered piperidine ring bearing a methoxymethyl (–CH2OCH3) substituent at the 2-position [1]. Its computed physicochemical properties include an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is catalogued as a research chemical with typical commercial purity specifications of 95% . No experimentally determined biological activity, target engagement, or in vivo pharmacokinetic data have been identified in the peer-reviewed literature or authoritative bioactivity databases for this specific compound as of the search date.

Why Generic Substitution of Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone Is Not Straightforward


Within the azetidine-piperidine amide chemical space, seemingly minor structural modifications produce substantial shifts in physicochemical property profiles that directly impact solubility, permeability, and molecular recognition – the three pillars of drug-likeness [1]. The 2-methoxymethyl substituent on the piperidine ring of the target compound differentiates it from the unsubstituted parent scaffold (Azetidin-3-yl(piperidin-1-yl)methanone, CAS 726122-84-5) by adding 44.05 Da of molecular weight, one additional hydrogen bond acceptor, one extra rotatable bond, and increasing TPSA by approximately 9.3 Ų, while shifting the computed LogP from ~0.6 to -0.2 [2]. These changes are not marginal in the context of lead optimization; they can alter membrane permeability, metabolic stability, and off-target binding profiles in ways that cannot be predicted without empirical testing [3]. Furthermore, positional isomers such as Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone (CAS 2092705-26-3) relocate the methoxymethyl group to the 4-position with an additional methyl substituent, creating a quaternary center that imposes different conformational constraints and steric environments around the carbonyl linker [4]. Simple replacement with an unsubstituted or differently substituted analog is therefore inadvisable without systematic comparative profiling.

Quantitative Physicochemical Differentiation of Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Differentiation from Unsubstituted Azetidin-3-yl(piperidin-1-yl)methanone

The 2-methoxymethyl substitution increases the molecular weight from 168.24 g/mol (CAS 726122-84-5, unsubstituted parent) to 212.29 g/mol for the target compound, a gain of 44.05 Da (26.2% increase) [1][2]. The heavy atom count rises from 12 to 15, and the rotatable bond count increases from 1 to 3, reflecting the conformational flexibility introduced by the –CH₂OCH₃ side chain [1]. These changes move the compound from the lower end of fragment-like chemical space (MW < 200) into the lead-like space (MW 200–350), altering its suitability for different screening cascade stages [3].

Medicinal chemistry Lead optimization Physicochemical property profiling

Lipophilicity (XLogP3-AA) Shift: Impact on Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of -0.2, which is approximately 0.8 log units lower than the estimated value for the unsubstituted parent (XLogP ~0.6) [1][2]. This shift from a slightly lipophilic regime to a borderline hydrophilic regime is driven by the ether oxygen in the methoxymethyl group, which introduces an additional hydrogen bond acceptor without adding significant hydrophobic surface area [3]. For context, the optimal LogP range for oral bioavailability is generally considered to be 1–3; both compounds fall below this range, but the target compound's lower LogP suggests superior aqueous solubility at the potential expense of passive membrane permeability [4].

ADME prediction Lipophilicity Membrane permeability

Topological Polar Surface Area (TPSA) Increase: Implications for Blood-Brain Barrier Penetration and Oral Absorption

The target compound has a computed TPSA of 41.6 Ų, compared to approximately 32.3 Ų for the unsubstituted parent (increase of 9.3 Ų, +28.8%) [1][2]. This TPSA value remains well below the 60–70 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration, and below the 140 Ų ceiling for oral absorption [3]. The increase arises from the additional ether oxygen in the methoxymethyl group contributing to the polar surface [1]. The target compound thus retains predicted CNS penetrability while offering a distinct polarity profile that may reduce non-specific hydrophobic interactions compared to the parent scaffold.

CNS drug design TPSA Blood-brain barrier penetration

Hydrogen Bond Acceptor Count and Conformational Flexibility: Differentiation from Unsubstituted Analog for Target Engagement Potential

The target compound possesses 3 hydrogen bond acceptors (two carbonyl oxygens, one ether oxygen) and 3 rotatable bonds, compared to 2 acceptors and 1 rotatable bond for the unsubstituted parent [1][2]. The additional ether oxygen provides a supplementary hydrogen bond acceptor site that can engage in specific polar interactions with protein targets, while the increased rotatable bond count reflects the conformational freedom of the methoxymethyl side chain [1]. In structure-activity relationship (SAR) campaigns, this expanded pharmacophoric repertoire may enable binding modes inaccessible to the simpler parent scaffold [3]. However, increased rotatable bond count also typically correlates with reduced ligand efficiency and potential entropic penalty upon binding, making experimental validation essential [4].

Hydrogen bonding Molecular recognition Conformational analysis

Recommended Application Scenarios for Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone Based on Physicochemical Evidence


Fragment-to-Lead Optimization Campaigns Requiring Intermediate Polarity CNS-Penetrant Scaffolds

With a TPSA of 41.6 Ų (below the 60–70 Ų BBB threshold), a molecular weight of 212.29 g/mol (lead-like space), and a low LogP of -0.2, this compound is positioned as a viable starting point for CNS-targeted lead optimization where moderate polarity and BBB penetration potential are simultaneously required [1][2]. The methoxymethyl group provides a synthetic handle for further derivatization while contributing to aqueous solubility [1]. Procurement of this compound is most appropriate when the screening cascade includes both CNS and peripheral targets and when the unsubstituted parent has demonstrated excessive lipophilicity-driven promiscuity or poor solubility.

Structure-Activity Relationship (SAR) Libraries Exploring 2-Position Piperidine Substitution Effects

The 2-methoxymethyl substitution pattern is distinct from the 4-substituted analog (CAS 2092705-26-3), offering a different vector for the methoxymethyl group relative to the azetidine-carbonyl-piperidine core [3]. In systematic SAR campaigns, the target compound enables interrogation of steric and electronic effects at the piperidine 2-position, complementing data from 4-substituted and unsubstituted analogs. The increased rotatable bond count (3 vs. 1) also makes this compound suitable for assessing conformational flexibility-activity relationships [1].

Physicochemical Property Benchmarking and In Silico Model Validation

Because experimentally measured LogP, solubility, and permeability data are absent for this specific compound, it represents an opportunity for in-house property determination and subsequent benchmarking against computed values (XLogP3-AA = -0.2, TPSA = 41.6 Ų) [1]. Procurement for this purpose is justified when building predictive ADME models that require diverse chemical space coverage, particularly for azetidine-containing scaffolds which are underrepresented in public training datasets [4].

Synthetic Methodology Development: Azetidine-Piperidine Amide Bond Formation

The steric environment created by the 2-methoxymethyl substituent on the piperidine ring introduces challenges for amide coupling efficiency that differ from the unsubstituted case [1][2]. This compound is useful as a test substrate for developing and optimizing coupling conditions (e.g., HATU, EDCI, or T3P-mediated) where the steric bulk adjacent to the reacting amine may affect conversion rates and yields, providing a more rigorous validation of synthetic methodology than simpler analogs.

Quote Request

Request a Quote for Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.